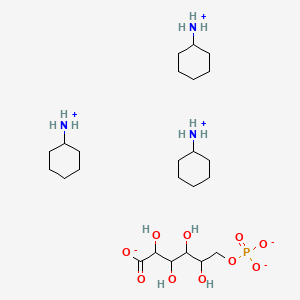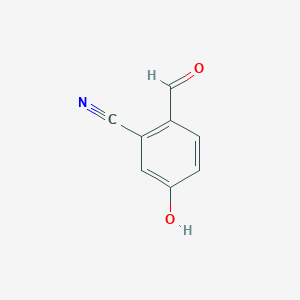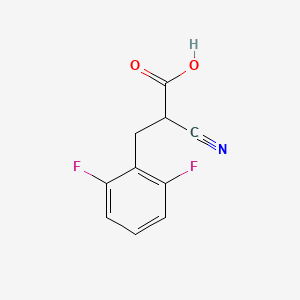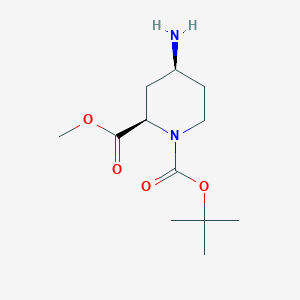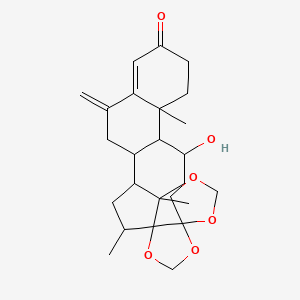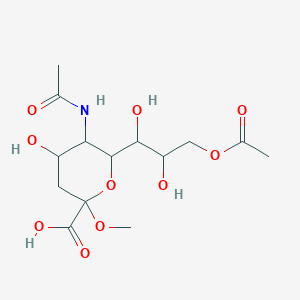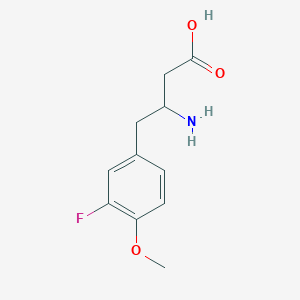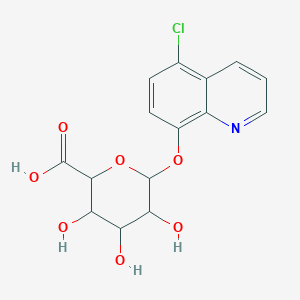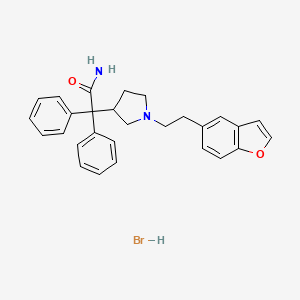
2,3-DehydroDarifenacinHydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DehydroDarifenacinHydrobromide is a chemical compound known for its role as an oxidized analogue and impurity of Darifenacin, a medication used to treat urinary incontinence . This compound is characterized by its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-DehydroDarifenacinHydrobromide involves several steps. One of the methods includes condensing 3-(S)-(-)-1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with a compound of Formula XIII in the presence of a base in a solvent. This produces (S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide (Darifenacin). The Darifenacin is then treated with an acid in a solvent and water mixture, followed by isolation and treatment with hydrobromic acid to produce Darifenacin hydrobromide .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-DehydroDarifenacinHydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or derivatives that have unique properties and applications .
Scientific Research Applications
2,3-DehydroDarifenacinHydrobromide has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of similar compounds. In biology and medicine, it is investigated for its potential therapeutic effects and mechanisms of action. The compound’s unique properties also make it valuable in industrial applications, such as the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2,3-DehydroDarifenacinHydrobromide involves its interaction with specific molecular targets, such as the M3 muscarinic acetylcholine receptor. By blocking this receptor, the compound can modulate various physiological processes, including bladder muscle contractions. This mechanism is similar to that of Darifenacin, but the unique structure of this compound may result in different pharmacological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,3-DehydroDarifenacinHydrobromide include Darifenacin, Oxybutynin, and Solifenacin. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological profiles .
Uniqueness: The uniqueness of this compound lies in its oxidized structure, which distinguishes it from other related compounds.
Properties
Molecular Formula |
C28H29BrN2O2 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
2-[1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide |
InChI |
InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H |
InChI Key |
TZKYUWQSYFUAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


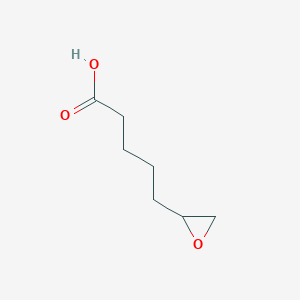
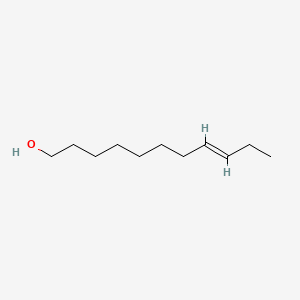
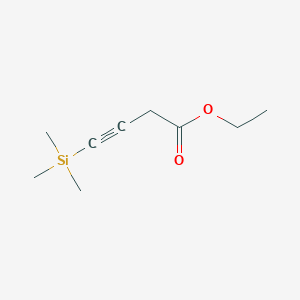
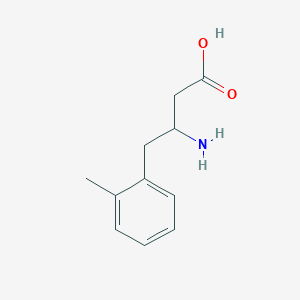
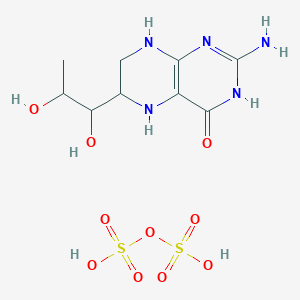
![9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12287095.png)
